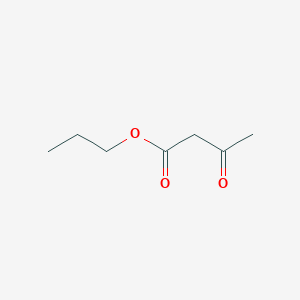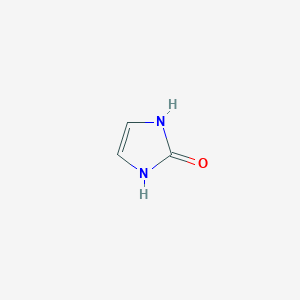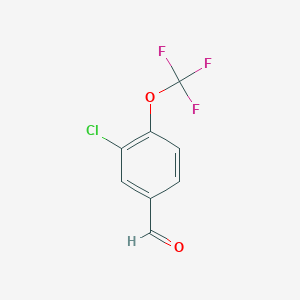
3-Chloro-4-(trifluoromethoxy)benzaldehyde
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used to synthesize dibenzylamines via reductive aminations of aldehydes and amines and Suzuki-Miyaura couplings as possible allosteric modulators of calcium-sensing receptors .
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde involves various reactions. For instance, it can be synthesized via reductive aminations of aldehydes and amines . It can also be synthesized using potassium carbonate, tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane, water at 100.0℃ for 40.0h under a nitrogen atmosphere .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(trifluoromethoxy)benzaldehyde is C8H4ClF3O2 . The InChI key is SDBUQQVMQXOGBO-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloro-4-(trifluoromethoxy)benzaldehyde participates in various chemical reactions. For example, it is used in the synthesis of dibenzylamines via reductive aminations of aldehydes and amines . It is also used in Suzuki-Miyaura couplings as possible allosteric modulators of calcium-sensing receptors .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethoxy)benzaldehyde has a molecular weight of 224.57 . It is a clear liquid at ambient temperature . The storage temperature is under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Chemistry
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a benzaldehyde derivative used in the synthesis of various pharmaceutical compounds . It’s particularly noted for its use in the synthesis of drugs containing the trifluoromethyl (TFM, -CF3) group .
Methods of Application
The specific methods of application can vary greatly depending on the particular synthesis process. However, it’s generally used as a building block in the synthesis of more complex molecules. The exact procedures, reaction conditions, and other technical details would be specific to the individual synthesis process .
Results or Outcomes
One notable outcome is its use in the synthesis of Sorafenib, a drug approved by the FDA for the treatment of primary liver cancer . The IUPAC name of Sorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide .
Synthesis of Dibenzylamines
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used to synthesize dibenzylamines via reductive aminations of aldehydes and amines .
Methods of Application
The synthesis of dibenzylamines involves the reductive amination of aldehydes and amines. The specific procedures and reaction conditions would be specific to the individual synthesis process .
Results or Outcomes
The outcome of this process is the production of dibenzylamines, which are used in various chemical reactions .
Suzuki-Miyaura Couplings
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used in Suzuki-Miyaura couplings as possible allosteric modulators of calcium-sensing receptors .
Methods of Application
The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds. The specific procedures and reaction conditions would be specific to the individual synthesis process .
Results or Outcomes
The outcome of this process is the production of biaryl compounds, which are used in various chemical reactions and have potential applications in medicinal chemistry .
Synthesis of Antitubercular Nitroimidazoles
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used to prepare antitubercular nitroimidazoles .
Methods of Application
The specific methods of application can vary greatly depending on the particular synthesis process. However, it’s generally used as a building block in the synthesis of more complex molecules .
Results or Outcomes
The outcome of this process is the production of antitubercular nitroimidazoles, which are used in the treatment of tuberculosis .
Trifluoromethoxylation Reagents
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used in the development of new trifluoromethoxylation reagents .
Results or Outcomes
The outcome of this process is the production of new trifluoromethoxylation reagents, which make CF3O-containing compounds more accessible .
Safety And Hazards
The safety information for 3-Chloro-4-(trifluoromethoxy)benzaldehyde indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . The hazard statements include H302-H315-H319-H332-H335 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQQVMQXOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003254 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
83279-38-3 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)
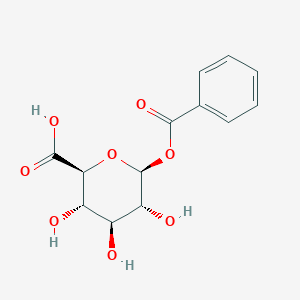
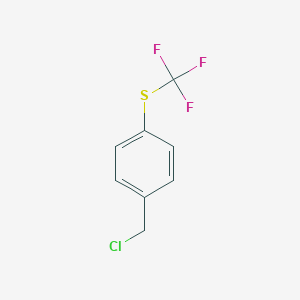

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
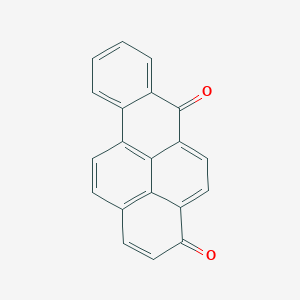
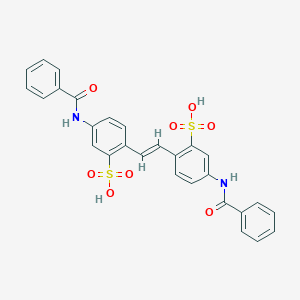

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)
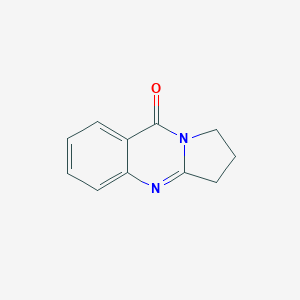
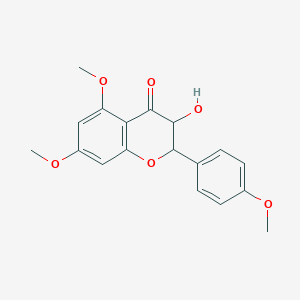
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)
